Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N6O5S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The compound interacts with its targets by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and anti-inflammation . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s molecular weight is 46051, which suggests it may have suitable properties for absorption and distribution in the body
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction of the compound occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This reaction can be facilitated under certain conditions, such as heating
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazolo-triazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
- CAS Number : 898344-84-8
The primary biological targets of this compound include:
- Activating Transcription Factor 4 (ATF4) - Involved in cellular stress responses.
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) - Plays a crucial role in regulating immune response.
The compound interacts with these proteins by forming favorable interactions with their active residues, influencing pathways such as the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. These interactions are critical for its neuroprotective and anti-inflammatory effects.
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological activities:
Neuroprotective Activity
In vitro studies indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective effects are attributed to its ability to modulate ER stress responses and reduce inflammation mediated by NF-kB activation.
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cellular assays. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that compounds with similar thiazolo-triazole structures exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Research Findings and Case Studies
A review of literature reveals several key findings regarding the biological activity of related compounds:
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5S/c1-3-15-21-19-25(22-15)18(27)17(32-19)16(13-5-7-14(8-6-13)26(29)30)23-9-11-24(12-10-23)20(28)31-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOXWROEMUPZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.